molecular formula C17H16O4 B1317226 Ethyl 2-[(4-formylphenoxy)methyl]benzoate CAS No. 88630-35-7

Ethyl 2-[(4-formylphenoxy)methyl]benzoate

Cat. No.: B1317226
CAS No.: 88630-35-7
M. Wt: 284.31 g/mol
InChI Key: SVDWWPBMDKPEGJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C17H16O4. It is a benzoate ester derivative, characterized by the presence of a formyl group attached to a phenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 2-[(4-formylphenoxy)methyl]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-[(4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: Ethyl 2-[(4-hydroxyphenoxy)methyl]benzoate.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(4-formylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-formylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester moiety can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-formylphenoxy)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Contains an additional methoxy group on the phenoxy ring.

    Ethyl 4-[(2-formylphenoxy)methyl]benzoate: The formyl group is positioned differently on the phenoxy ring.

Uniqueness

Ethyl 2-[(4-formylphenoxy)methyl]benzoate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the formyl group and the nature of the ester moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-20-17(19)16-6-4-3-5-14(16)12-21-15-9-7-13(11-18)8-10-15/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWWPBMDKPEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40532057
Record name Ethyl 2-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88630-35-7
Record name Ethyl 2-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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